N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide is a complex organic compound that features a piperazine ring substituted with a prop-2-yn-1-yl group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then alkylated with prop-2-yn-1-yl bromide under basic conditions. The resulting intermediate is then coupled with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the prop-2-yn-1-yl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-en-1-yl)piperazin-1-yl]propanamide
- N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperidin-1-yl]propanamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group differentiates it from similar compounds, potentially offering unique reactivity and interaction profiles.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-prop-2-ynylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-9-20-10-12-21(13-11-20)15(2)18(22)19-14-16-7-5-6-8-17(16)23-3/h1,5-8,15H,9-14H2,2-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZLLIXZUORSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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